![molecular formula C7H13NO B7861088 1-Piperidineacetaldehyde](/img/structure/B7861088.png)
1-Piperidineacetaldehyde
Overview
Description
1-Piperidineacetaldehyde is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
1-Piperidineacetaldehyde derivatives are valuable in the enantioselective synthesis of various natural and synthetic compounds. The presence of a stereocenter and a functionalizable group like alcohol makes them ideal starting materials for this purpose. Enzymatic and synthetic methods have been used for the resolution of racemic mixtures of these derivatives, enabling the synthesis of enantiopure compounds for diverse applications (Perdicchia et al., 2015).
Synthesis of Polysubstituted Piperidines and Tetrahydropyrans
Organocatalytic approaches using derivatives of this compound enable the synthesis of polysubstituted piperidines and tetrahydropyrans. This process is significant for creating compounds with multiple contiguous stereocenters in a single step, demonstrating excellent enantioselectivity (Wang, Zhu & Ma, 2011).
Modulation of Glutamate Receptors
This compound derivatives have been explored for their effects on glutamate receptors in the brain. These compounds, after systemic administration, can enhance glutamatergic transmission and facilitate the induction of long-term potentiation in the hippocampus, which is crucial for memory and learning processes (Stäubli et al., 1994).
Formation of Isoxazoline or Isoxazole Derivatives
This compound derivatives can undergo room-temperature, 1,3-dipolar cycloaddition reactions to form isoxazoline or isoxazole derivatives. These compounds have shown potential in inhibiting lipid peroxidation, indicating their relevance in biological applications (Balalas et al., 2015).
Transition Structures in Cycloadditions
The transition structures of cycloadditions involving phenyl azide and enamines derived from this compound have been analyzed using quantum mechanical methods. These studies provide insights into the mechanisms, reactivities, and selectivities of these reactions, which are critical for developing synthetic methodologies (Lopez, Munk & Houk, 2013).
Oxidation Mechanisms in Drug Intermediates
The oxidation mechanisms of this compound derivatives are essential for understanding their role in drug development. Studies using electrospray ionization mass spectrometry have shed light on these mechanisms, which are crucial for designing effective pharmaceuticals (Shi et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-Piperidineacetic acid, a related compound, has been analyzed through X-ray diffraction and ab initio calculations. This analysis is significant for understanding the conformational properties of similar compounds (Dega-Szafran et al., 2002).
properties
IUPAC Name |
2-piperidin-1-ylacetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-6-8-4-2-1-3-5-8/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQKVTSIRCJPOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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